molecular formula C9H5Br2NOS B13851937 2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone

2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone

Cat. No.: B13851937
M. Wt: 335.02 g/mol
InChI Key: GHBKBNBEAPOCTE-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of two bromine atoms and an ethanone group attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone can be achieved through various synthetic pathways. One common method involves the bromination of 1-(6-bromo-1,3-benzothiazol-2-yl)ethanone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-tubercular and anti-cancer compounds.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
  • 1-(2-Bromo-benzothiazol-6-yl)-ethanone
  • 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone

Uniqueness

2-Bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone is unique due to the presence of two bromine atoms and its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5Br2NOS

Molecular Weight

335.02 g/mol

IUPAC Name

2-bromo-1-(6-bromo-1,3-benzothiazol-2-yl)ethanone

InChI

InChI=1S/C9H5Br2NOS/c10-4-7(13)9-12-6-2-1-5(11)3-8(6)14-9/h1-3H,4H2

InChI Key

GHBKBNBEAPOCTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(=O)CBr

Origin of Product

United States

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